1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione
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Overview
Description
1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes arsenic and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the furo[3,4-d][1,3]dioxol ring system, followed by the introduction of the dimethylarsanylsulfanylmethyl group. The final step involves the formation of the pyrimidine-2,4-dione moiety. Reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or arsenide forms.
Substitution: Nucleophilic substitution reactions can replace the dimethylarsanylsulfanylmethyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or arsenides .
Scientific Research Applications
1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of arsenic and sulfur atoms may contribute to its unique reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
Uniqueness
1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione stands out due to its unique combination of arsenic and sulfur atoms, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84365-01-5 |
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Molecular Formula |
C14H21AsN2O5S |
Molecular Weight |
404.32 g/mol |
IUPAC Name |
1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21AsN2O5S/c1-14(2)21-10-8(7-23-15(3)4)20-12(11(10)22-14)17-6-5-9(18)16-13(17)19/h5-6,8,10-12H,7H2,1-4H3,(H,16,18,19) |
InChI Key |
GHFVKXZUYKICCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CS[As](C)C)C |
Origin of Product |
United States |
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